3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a piperidine moiety, and a furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Furan Derivative: The 2,5-dimethylfuran-3-carbonyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Coupling with Pyrazine-2-carbonitrile: The final step involves the coupling of the piperidine intermediate with pyrazine-2-carbonitrile. This can be achieved through nucleophilic substitution or other coupling reactions, often facilitated by catalysts like palladium in the presence of ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The nitrile group in the pyrazine ring can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated pyrazines, substituted piperidines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
- 3-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
Uniqueness
- Functional Group Diversity : The combination of a pyrazine ring, a piperidine moiety, and a furan derivative is unique, providing distinct chemical reactivity and potential biological activity.
- Synthetic Accessibility : The synthetic routes are relatively straightforward, allowing for modifications and derivatizations.
This compound’s unique structure and versatile reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-8-14(12(2)23-11)17(22)21-7-3-4-13(10-21)24-16-15(9-18)19-5-6-20-16/h5-6,8,13H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWWTCVXVIDNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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